- Process for the preparation of pyrazolopyrimidine derivative as WEE1 inhibitor useful in treatment of proliferative diseases such as cancer, World Intellectual Property Organization, , ,
Cas no 955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)
955368-90-8 structure
Product Name:2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
CAS番号:955368-90-8
MF:C9H10N4OS
メガワット:222.266899585724
MDL:MFCD19443206
CID:835833
PubChem ID:67171470
Update Time:2025-10-29
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
- 2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one
- 6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
- 1,2-Dihydro-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
- 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- ARD193818
- MFCD19443206
- AKOS016007110
- DS-17753
- SCHEMBL1813916
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4,-d]pyrimidin-3(2H)-one
- DTXSID00736559
- 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- DA-00207
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, AldrichCPR
- SY116172
- 6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
- JKBQCALHIQOSTC-UHFFFAOYSA-N
- 2-allyl-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one (MK-1775 intermediate_
- CS-M1914
- 955368-90-8
- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
-
- MDL: MFCD19443206
- インチ: 1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)
- InChIKey: JKBQCALHIQOSTC-UHFFFAOYSA-N
- ほほえんだ: O=C1N(CC=C)NC2C1=CN=C(SC)N=2
計算された属性
- せいみつぶんしりょう: 222.05753213g/mol
- どういたいしつりょう: 222.05753213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 83.4Ų
じっけんとくせい
- PSA: 88.87000
- LogP: 1.02750
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H320-H335
- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12199-5g |
6-methylsulfanyl-2-prop-2-enyl-1h-pyrazolo[3,4-d]pyrimidin-3-one |
955368-90-8 | 95% | 5g |
$1400 | 2023-09-07 | |
| Matrix Scientific | 120801-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one, 97% |
955368-90-8 | 97% | 1g |
$1162.00 | 2023-09-06 | |
| Matrix Scientific | 120801-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one, 97% |
955368-90-8 | 97% | 5g |
$3592.00 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A899032-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | ≥95% | 1g |
3,056.40 | 2021-05-17 | |
| Fluorochem | 231609-250mg |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 250mg |
£32.00 | 2022-02-28 | |
| Fluorochem | 231609-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 1g |
£73.00 | 2022-02-28 | |
| Chemenu | CM165661-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 1g |
$636 | 2021-08-05 | |
| Chemenu | CM165661-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 5g |
$2338 | 2021-08-05 | |
| Alichem | A089004505-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 5g |
$3450.50 | 2023-08-31 | |
| Alichem | A089004505-10g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 10g |
$4783.80 | 2023-08-31 |
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C; -5 - 0 °C; 1 h, 25 °C; 1 h, 45 - 50 °C; 50 °C → 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, pH 11, 0 - 15 °C
1.3 Solvents: Methanol ; 5 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, pH 11, 0 - 15 °C
1.3 Solvents: Methanol ; 5 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 - 10 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
リファレンス
- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; rt → 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
リファレンス
- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
リファレンス
- Fused ring compounds such as benzoisoquinolinylamino-, indanopiperidinylamino-, and benzocycloheptanopiperidinylamino (hydroxyazaindanyl)pyrazolopyrimidinones as Wee-1 inhibitors, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, reflux
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide
1.4 Reagents: Hydrochloric acid
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide
1.4 Reagents: Hydrochloric acid
リファレンス
- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity, ACS Chemical Biology, 2017, 12(7), 1883-1892
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
リファレンス
- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
リファレンス
- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 0 °C; 5 h, rt
リファレンス
- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 18 h, reflux; reflux → rt
1.2 Reagents: Trifluoroacetic acid ; cooled; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; cooled; 15 min, rt; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trifluoroacetic acid ; cooled; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; cooled; 15 min, rt; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Preparation of pyridone-substituted dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
リファレンス
- Chimeric compounds useful in treating diseases, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Solvents: Dichloromethane , Trifluoroacetic acid ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
リファレンス
- Preparation of pyrazolo[3,4-d]pyrimidine-3-ketone derivative as WEE1 inhibitor, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
リファレンス
- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
リファレンス
- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as WEE1 inhibitors, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, rt → reflux
1.2 Reagents: Trifluoroacetic acid ; 1 h, 0 °C → rt; 1 h, rt → 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 min, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trifluoroacetic acid ; 1 h, 0 °C → rt; 1 h, rt → 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 min, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- WEE1 protein degrading agent, China, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, reflux
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
リファレンス
- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy, ChemMedChem, 2018, 13(16), 1681-1694
合成方法 17
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, reflux; cooled
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells, ACS Chemical Biology, 2016, 11(4), 921-930
合成方法 18
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; reflux
1.2 Reagents: Trifluoroacetic acid ; rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Trifluoroacetic acid ; rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
リファレンス
- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,
合成方法 20
はんのうじょうけん
リファレンス
- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Raw materials
- 1H-Pyrazolo[3,4-d]pyrimidine-1-carboxylic acid, 2,3-dihydro-6-(methylthio)-3-oxo-2-(2-propen-1-yl)-, 1,1-dimethylethyl ester
- Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
- Tert-Butyl 1-allylhydrazinecarboxylate
- ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Preparation Products
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:955368-90-8)2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
注文番号:A920389
在庫ステータス:in Stock
はかる:100g/25g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 13:13
価格 ($):2878.0/872.0/175.0
Email:sales@amadischem.com
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one 関連文献
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one) 関連製品
- 955368-93-1(2-isopropyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one)
- 100047-42-5(6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:955368-90-8)2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
清らかである:99%/99%/99%
はかる:100g/25g/5g
価格 ($):2878.0/872.0/175.0